molecular formula C11H6BrN3O3 B12897853 [(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-63-5

[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile

Katalognummer: B12897853
CAS-Nummer: 88757-63-5
Molekulargewicht: 308.09 g/mol
InChI-Schlüssel: VMIMPTOCNVVYEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-bromo-5-nitroquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the chloro group by the quinoline derivative, resulting in the formation of the acetonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-((7-Amino-5-nitroquinolin-8-yl)oxy)acetonitrile.

    Reduction: Formation of 2-((7-Bromo-5-aminoquinolin-8-yl)oxy)acetonitrile.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile
  • 2-((7-Fluoro-5-nitroquinolin-8-yl)oxy)acetonitrile
  • 2-((7-Iodo-5-nitroquinolin-8-yl)oxy)acetonitrile

Uniqueness

2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the bromo group, which can undergo specific chemical reactions that other halogenated derivatives may not

Eigenschaften

CAS-Nummer

88757-63-5

Molekularformel

C11H6BrN3O3

Molekulargewicht

308.09 g/mol

IUPAC-Name

2-(7-bromo-5-nitroquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H6BrN3O3/c12-8-6-9(15(16)17)7-2-1-4-14-10(7)11(8)18-5-3-13/h1-2,4,6H,5H2

InChI-Schlüssel

VMIMPTOCNVVYEI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)OCC#N)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.